

Comparative Analysis of Anticancer Agent 113 and Olaparib: A Preclinical Guide

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Compound of Interest

Compound Name: Anticancer agent 113

Cat. No.: B12392206

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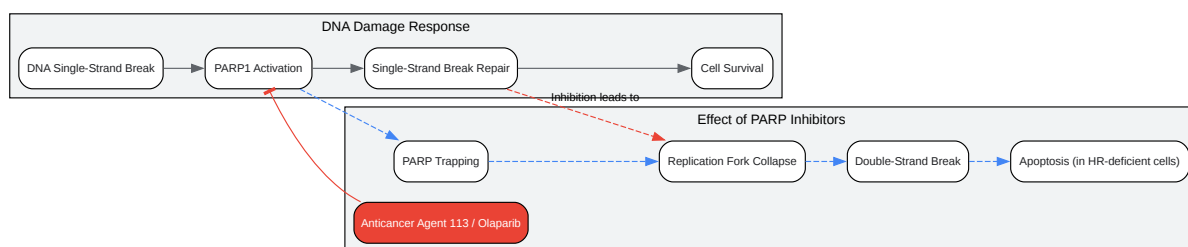
Introduction

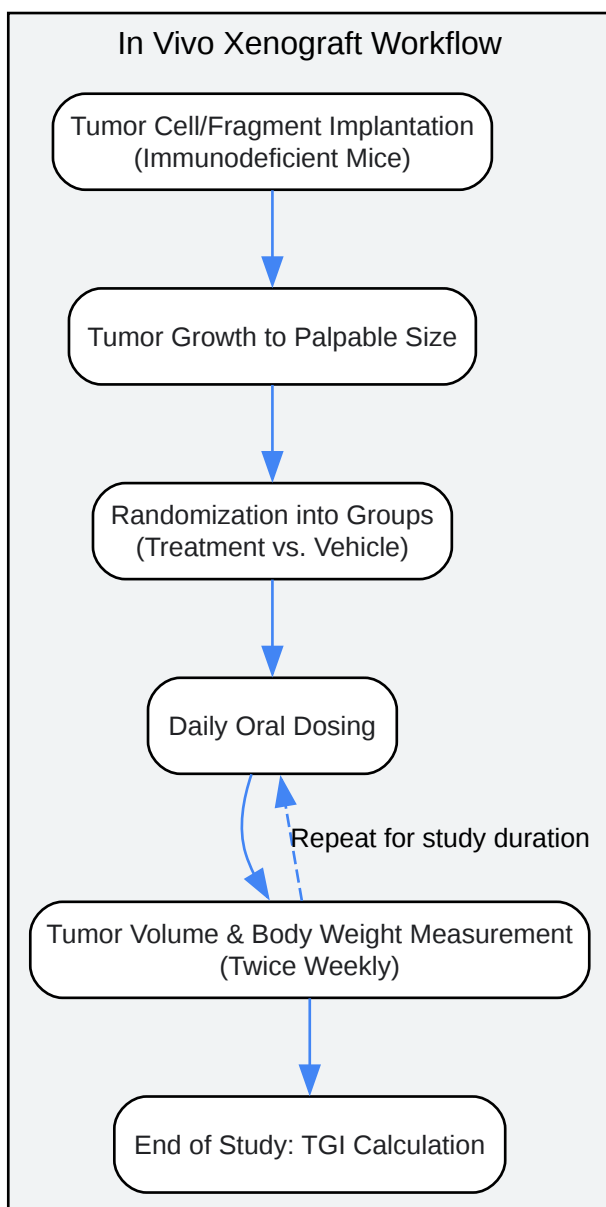
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1][2] These inhibitors exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that cannot efficiently repair double-strand breaks through HRR.[3][4] Olaparib was the first PARP inhibitor to receive FDA approval and has since become a cornerstone in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[3] This guide provides a preclinical comparison of a novel investigational compound, "**Anticancer agent 113**," with the established PARP inhibitor, Olaparib. While "**Anticancer agent 113**" is a developmental compound with emerging data, this comparison aims to contextualize its preclinical profile against a well-characterized therapeutic agent.

Mechanism of Action: PARP Inhibition and DNA Damage Response

Both **Anticancer agent 113** and Olaparib are believed to exert their cytotoxic effects through the inhibition of PARP enzymes, primarily PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these agents lead to the accumulation of SSBs, which can subsequently collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with compromised HRR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic

instability and cell death. A key aspect of the efficacy of some PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage, creating a toxic protein-DNA complex that is a potent cytotoxin.





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